metazachlor ESA

Description

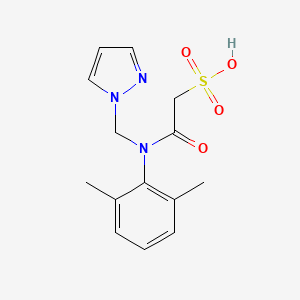

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVCSECPEVHQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891454 | |

| Record name | Metazachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172960-62-2 | |

| Record name | Metazachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of metazachlor ESA

This guide provides a detailed overview of Metazachlor ethanesulfonic acid (ESA), a significant metabolite of the herbicide metazachlor. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering comprehensive data on its chemical structure, properties, and formation.

Chemical Identity and Structure

Metazachlor ESA is an environmental transformation product of the chloroacetamide herbicide, metazachlor.[1][2] The chemical transformation involves the substitution of the chlorine atom on the acetyl group of metazachlor with a sulfonic acid group, leading to the formation of the ethanesulfonic acid derivative.

Metazachlor:

This compound:

The structural relationship between the parent compound and its metabolite is visualized below.

Physicochemical and Analytical Data

The following table summarizes key quantitative data for this compound. This information is crucial for its detection, quantification, and toxicological assessment.

| Property | Value | Reference(s) |

| Molecular Weight | 323.37 g/mol | [1][4] |

| Monoisotopic Mass | 323.09397721 Da | [1] |

| Molecular Formula | C₁₄H₁₇N₃O₄S | [1][4] |

| CAS Number | 172960-62-2 | [1][4] |

| SMILES | Cc1cccc(C)c1N(Cn2cccn2)C(=O)CS(=O)(=O)O | [4] |

| InChI | InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | [4] |

| Predicted XlogP | 1.0 | [5] |

Formation Pathway

Metazachlor undergoes transformation in the environment to form this compound. This process is a key part of its degradation profile. The proposed pathway involves the substitution of the chloro group with a sulfonic acid group.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in public literature, as it is primarily a transformation product. However, its analysis in environmental samples is well-documented. A general workflow for the analysis of this compound in water samples is outlined below.

General Analytical Workflow for this compound in Water Samples

This workflow is based on typical methods for the analysis of pesticide metabolites in aqueous matrices.

References

- 1. This compound | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Metazachlor-ethane sulfonic acid (ESA) | LGC Standards [lgcstandards.com]

- 5. PubChemLite - this compound (C14H17N3O4S) [pubchemlite.lcsb.uni.lu]

Degradation Pathway of Metazachlor in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the herbicide metazachlor in both soil and aquatic environments. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed understanding of the metabolic fate of this widely used chloroacetamide herbicide. The guide summarizes key quantitative data, outlines experimental protocols for residue analysis, and visualizes the complex degradation pathways.

Degradation of Metazachlor in Soil

The degradation of metazachlor in soil is a multifaceted process influenced by biotic and abiotic factors, with microbial activity playing a predominant role. The persistence of metazachlor in soil is generally low to moderate, with its degradation leading to the formation of several key metabolites.

Primary Metabolites in Soil

In the soil environment, metazachlor undergoes transformation into several primary metabolites. These include:

-

2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide (Compound 2): Formed through the hydroxylation of the parent molecule.

-

2-chloro-N-(2,6-dimethylphenyl)-acetamide (Compound 3): Results from the cleavage of the pyrazol-1-ylmethyl group.[1]

-

4,4′-methylenebis-(2,6-dimethylbenzenamine) (Compound 4): A minor metabolite, with soil concentrations typically below 0.1 ppm.[1]

-

Metazachlor Oxalic Acid (BH 479-4): Also known as Metazachlor OA, this is a significant degradation product resulting from the oxidation of the acetamide side chain.[2]

-

Metazachlor Sulfonic Acid (BH 479-8): Also referred to as Metazachlor ESA, this metabolite is formed through the substitution of the chlorine atom with a sulfonic acid group, often via a glutathione conjugate intermediate.[2]

Microbial Degradation in Soil

Microbial degradation is the primary driver of metazachlor dissipation in soil.[3] While specific microbial strains solely responsible for metazachlor degradation are not extensively documented, the process is known to be carried out by a consortium of soil microorganisms.[3] The degradation of chloroacetamide herbicides, in general, involves enzymes such as amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases.[4] The initial steps in aerobic bacterial degradation often involve N/C-dealkylation, followed by aromatic ring hydroxylation and cleavage.[4] In contrast, anaerobic degradation can be initiated by dechlorination.[4]

The rate of microbial degradation is significantly influenced by soil properties such as organic matter content, texture, pH, temperature, and moisture. Higher organic matter and clay content can enhance microbial populations and thus accelerate degradation.[5] Increased soil temperatures also lead to a more rapid breakdown of metazachlor.[6]

Abiotic Degradation in Soil

Abiotic degradation processes, such as hydrolysis and photolysis, play a lesser role in the overall degradation of metazachlor in soil compared to microbial action. Metazachlor is relatively stable to hydrolysis under typical soil pH conditions.[4] While photolysis on the soil surface can occur, its contribution to the overall degradation is considered minor, especially for soil-incorporated metazachlor.[4] However, studies have shown that sunlight irradiation can significantly accelerate the degradation of metazachlor on the soil surface compared to dark conditions.[7]

Quantitative Data: Half-life of Metazachlor in Soil

The persistence of metazachlor in soil is commonly expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of metazachlor in soil is variable and depends on a range of environmental factors.

| Condition | Soil Type | Half-life (DT50) | Reference(s) |

| Field Studies | Loam | 1 to 3 months | [1][4] |

| Clay | 10.2 days | [8][9] | |

| Clay Loam | 5.7 days (laboratory) | [8][9] | |

| Various | 2.53 to 17.0 days | [4] | |

| Laboratory Studies | Loam | 18 days (sunlight) | [7] |

| Loam | 78 days (dark) | [7] | |

| Silty Loam | 13 days (sunlight) | [7] | |

| Silty Loam | 39 days (dark) | [7] | |

| Silty Clay Loam | 15 days (sunlight) | [7] | |

| Silty Clay Loam | 64 days (dark) | [7] | |

| Various | 22 to 35 days | [5] | |

| Various (at 20°C) | 6 to 22.4 days | [4] |

Degradation of Metazachlor in Water

In aquatic environments, the degradation of metazachlor is governed by a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial activity in water and sediment.

Primary Metabolites in Water

The major degradation products of metazachlor identified in water are:

-

Metazachlor Ethanesulfonic Acid (ESA) [N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfonic acid]: A polar and mobile metabolite formed through the substitution of the chlorine atom.[10]

-

Metazachlor Oxalamic Acid (OA) [N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)oxalamide]: Another significant and polar metabolite resulting from the oxidation of the side chain.[10]

These metabolites are more mobile and persistent than the parent compound and are frequently detected in surface and groundwater.[11]

Abiotic Degradation in Water

Hydrolysis: Metazachlor is stable to aqueous hydrolysis at environmentally relevant pH values (pH 4, 5, 7, and 9) and temperatures.[4][12]

Photolysis: Photodegradation of metazachlor in water is generally not considered a rapid process.[4] However, the presence of photosensitizers in natural waters can lead to indirect photolysis. Theoretical studies on the degradation of metazachlor by hydroxyl (HO•) and sulfate (SO4•-) radicals suggest that these reactive species can contribute to its transformation in the aqueous phase.[13][14] The reaction with hydroxyl radicals is predicted to be a significant degradation pathway in water, with the half-life being highly dependent on the concentration of these radicals.[14]

Biotic Degradation in Water-Sediment Systems

In water-sediment systems, microbial degradation plays a crucial role in the dissipation of metazachlor. The half-life of metazachlor in the total water-sediment system is significantly shorter than in water alone, indicating the importance of microbial activity in the sediment.

Quantitative Data: Half-life of Metazachlor in Water

| System | Condition | Half-life (DT50) | Reference(s) |

| Water (Hydrolysis) | pH 4, 5, 7, 9 (25°C) | Stable | [4][12] |

| Water-Sediment System | Aerobic | 13.4 to 27.8 days | [15] |

| Lentic Ecosystems | Water column | 37.4 to 47.9 days | [15] |

| Lotic Ecosystems | Water column | 27 to 44.2 days | [15] |

Experimental Protocols for Residue Analysis

The analysis of metazachlor and its metabolites in soil and water samples typically involves extraction, cleanup, and determination by chromatographic techniques.

Analysis in Soil

A common and effective method for the analysis of metazachlor residues in soil is Gas Chromatography with Electron Capture Detection (GC-ECD). More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become widely adopted for multi-residue analysis, including metazachlor and its metabolites.

3.1.1. GC-ECD Protocol for Metazachlor in Soil (General Steps)

-

Sample Preparation: Soil samples are air-dried, homogenized, and sieved (e.g., through a 2-mm sieve).

-

Extraction: A representative soil sample (e.g., 10 g) is extracted with an organic solvent. Acetone is a commonly used solvent.[2] Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.[2]

-

Cleanup: The crude extract is cleaned up to remove interfering matrix components. Solid-Phase Extraction (SPE) with an appropriate sorbent (e.g., octadecyl C18) is a common cleanup technique.[2] The extract is passed through the SPE cartridge, and the analyte is eluted with a suitable solvent mixture.

-

Determination: The cleaned extract is concentrated and analyzed by GC-ECD. A capillary column (e.g., HP-5) is used for separation. The injector and detector temperatures are typically set around 230°C and 300°C, respectively.[2] A temperature program for the oven is used to achieve good chromatographic separation.[2]

3.1.2. QuEChERS Protocol for Metazachlor in Soil

-

Sample Hydration and Extraction: A soil sample (e.g., 10 g) is weighed into a centrifuge tube. If the soil is dry, a specific amount of water is added to hydrate it. Acetonitrile is then added as the extraction solvent, and the sample is vigorously shaken or vortexed.[11]

-

Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube to induce phase separation between the aqueous and organic layers.[11] The tube is shaken again and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate) to remove interfering substances. The tube is vortexed and centrifuged.

-

Analysis: The final extract is filtered and analyzed by LC-MS/MS.

Analysis in Water

For the analysis of the more polar metabolites of metazachlor in water, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

3.2.1. LC-MS/MS Protocol for Metazachlor Metabolites in Water

-

Sample Preparation: Water samples are typically filtered to remove particulate matter.

-

Direct Injection or Solid-Phase Extraction (SPE): For high-sensitivity analysis, direct large-volume injection into the LC-MS/MS system can be used.[16] Alternatively, for pre-concentration and cleanup, SPE with a suitable sorbent (e.g., hydrophilic-lipophilic balance - HLB) can be employed. The water sample is passed through the SPE cartridge, and the analytes are eluted with a solvent like methanol or acetonitrile.

-

LC Separation: The extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is employed.[16][17]

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in either positive or negative ion mode is used to ionize the analytes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target metabolites.[17]

Visualization of Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the degradation pathways of metazachlor and a typical experimental workflow for its analysis in soil.

Degradation Pathway of Metazachlor in Soil

Caption: Proposed degradation pathway of metazachlor in soil.

Degradation Pathway of Metazachlor in Water

References

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]

- 3. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metazachlor-oxalamic acid (OA) | CymitQuimica [cymitquimica.com]

- 8. Metazachlor [webbook.nist.gov]

- 9. Portico [access.portico.org]

- 10. Metolachlor OA | C15H21NO4 | CID 15842092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. unitedchem.com [unitedchem.com]

- 12. Metazachlor-OA (Metazachlor-Oxalamic Acid) - Traceable Reference Standard for Residue and Metabolism Analysis (CAS 1231244-60-2) [witega.de]

- 13. This compound | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. metazachlor OXA | C14H15N3O3 | CID 86290103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 17. researchgate.net [researchgate.net]

Environmental Fate and Persistence of Metazachlor ESA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of metazachlor and its significant metabolite, metazachlor ethanesulfonic acid (ESA). This document synthesizes key data on their degradation, mobility, and transformation in the environment, supported by detailed experimental protocols and visual representations of relevant pathways and workflows.

Executive Summary

Metazachlor is a chloroacetamide herbicide used for pre-emergence control of broad-leaved weeds and grasses. In the environment, it undergoes transformation to form more persistent and mobile metabolites, primarily metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA). Understanding the environmental behavior of these compounds is critical for assessing their potential long-term impact on ecosystems. This guide details the persistence and mobility of both the parent compound and its ESA metabolite, outlines the methodologies used to generate these data, and provides a visual representation of the key environmental processes.

Physicochemical Properties and Persistence

The environmental persistence of a compound is a key determinant of its potential for long-term environmental impact. Persistence is often expressed as a half-life (DT50), the time it takes for 50% of the applied substance to degrade.

Table 2.1: Summary of Persistence Data for Metazachlor and Metazachlor ESA

| Compound | Matrix | DT50 (days) | Conditions | Reference(s) |

| Metazachlor | Soil | 3 - 77 | Field and laboratory studies | [1] |

| Metazachlor | Soil | 22 - 35 | Laboratory, varying soil types | |

| Metazachlor | Soil | Geometric Mean: 76.3 | Laboratory, aerobic | |

| This compound | Soil | Estimated ~60 | [1] | |

| Metazachlor OA | Soil | Estimated ~50 | [1] |

Metazachlor exhibits low to moderate persistence in soil, with its degradation being influenced by soil properties such as organic carbon content and microbial activity.[1] Its metabolites, however, are significantly more persistent. Due to its high environmental persistence, this compound concentrations can continue to increase in the environment for several weeks to months following the application of the parent metazachlor compound.

Mobility and Transport

The mobility of a pesticide and its metabolites in soil governs their potential to leach into groundwater and move into aquatic systems. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of mobility; higher Koc values indicate stronger adsorption to soil particles and lower mobility.

Table 3.1: Soil Adsorption and Mobility Data

| Compound | Parameter | Value | Interpretation | Reference(s) |

| Metazachlor | log Koc | 2.13 - 2.85 | Low to Moderate Mobility | |

| This compound | log Koc | ~2.29 | Moderate Mobility | |

| Metolachlor (related compound) | Koc | 200 L/kg | Moderate Mobility |

Metazachlor itself has a low to intermediate potential for leaching. However, its ESA metabolite is more polar, resulting in weaker adsorption to soil and thus greater mobility. This increased mobility, combined with its greater persistence, makes this compound a potential contaminant of ground and surface waters.

Degradation Pathways

Metazachlor degrades in the environment through various biotic and abiotic processes, leading to the formation of several transformation products.

Biotic Degradation

Microbial activity is a primary driver of metazachlor degradation in soil. The main transformation pathway involves the substitution of the chlorine atom, leading to the formation of the more polar and persistent ESA and OA metabolites. The formation of non-extractable residues is also a significant dissipation pathway for metazachlor.[1]

Diagram 4.1: Metazachlor Degradation Pathway

References

Metazachlor ESA: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor ESA (ethanesulfonic acid) is a major soil and water metabolite of the widely used chloroacetamide herbicide, metazachlor. As a transformation product, its environmental fate, persistence, and potential toxicological impact are of significant interest to researchers in environmental science, agriculture, and toxicology. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, along with methodologies for its analysis.

Chemical Identity and Structure

This compound is chemically known as 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid.[1][2] It is formed in the environment through the degradation of its parent compound, metazachlor.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available for the parent compound, metazachlor, many of the specific properties for this compound are based on computational predictions due to a lack of extensive experimental studies on the metabolite itself.

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | [1][2] |

| Molecular Formula | C₁₄H₁₇N₃O₄S | [1][2] |

| Molecular Weight | 323.37 g/mol | [1] |

| CAS Number | 172960-62-2 | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | [1] |

| InChI Key | IPVCSECPEVHQOV-UHFFFAOYSA-N | [1] |

Physicochemical Properties (this compound)

| Property | Value | Remarks | Source |

| Physical State | Solid (predicted) | ||

| Melting Point | No experimental data available | ||

| Boiling Point | No experimental data available | ||

| Water Solubility | High (qualitative) | Described as a polar and highly water-soluble transformation product. | [3] |

| Vapor Pressure | No experimental data available | ||

| pKa (Acid Dissociation Constant) | No experimental data available | The sulfonic acid group is expected to be strongly acidic. | |

| Octanol-Water Partition Coefficient (logP) | 1.0 (predicted) | XlogP3-AA value from PubChem. Indicates lower lipophilicity compared to the parent compound. |

Physicochemical Properties (Metazachlor - Parent Compound for reference)

| Property | Value | Remarks | Source |

| Melting Point | ~85 °C | [4] | |

| Water Solubility | 450 mg/L at 20 °C | [4][5] | |

| Vapor Pressure | 0.9 x 10⁻⁴ Pa at 20 °C | [4] | |

| Octanol-Water Partition Coefficient (logP) | 2.49 | [4] |

Environmental Transformation

This compound is a key metabolite in the environmental degradation pathway of metazachlor. The transformation involves the substitution of the chlorine atom and subsequent oxidation to form the ethanesulfonic acid derivative. This process increases the polarity and water solubility of the molecule, affecting its mobility and persistence in soil and water systems.[3]

Experimental Protocols

The analysis of this compound in environmental samples, particularly water, is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting low concentrations of the metabolite.

Protocol: Determination of this compound in Water by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of polar pesticides and their metabolites in aqueous matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To concentrate the analyte from the water sample and remove interfering matrix components.

-

Materials:

-

Water sample (typically 50-500 mL, filtered)

-

SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)

-

Methanol (HPLC grade)

-

Deionized water

-

Nitrogen evaporator

-

-

Procedure:

-

Cartridge Conditioning: The SPE cartridge is conditioned by passing methanol followed by deionized water.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: The cartridge is washed with deionized water to remove salts and other highly polar interferences.

-

Elution: this compound is eluted from the cartridge using a small volume of methanol or another suitable organic solvent.

-

Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

2. LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

-

Typical LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for the sulfonic acid group.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound (m/z 322.1).

-

Product Ions: At least two characteristic fragment ions are monitored for confirmation and quantification.

-

Conclusion

This compound is a significant environmental metabolite of the herbicide metazachlor. Its high polarity and water solubility distinguish its physicochemical profile from the parent compound, influencing its environmental behavior. The analytical methodologies, primarily centered around LC-MS/MS, are well-established for its detection in aqueous samples. Further research into the experimental determination of all its physicochemical properties would provide a more complete understanding of this important molecule.

References

- 1. This compound | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metazachlor-ethane sulfonic acid (ESA) | LGC Standards [lgcstandards.com]

- 3. Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]

Metazachlor ESA: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Metazachlor Ethanesulfonic Acid (ESA), a primary metabolite of the chloroacetamide herbicide, metazachlor. This document synthesizes critical data on its chemical properties, analytical methodologies, and known toxicological context, presented for a scientific audience.

Core Chemical and Physical Data

Metazachlor ESA is a significant environmental transformation product of the widely used herbicide metazachlor.[1] Its chemical and physical properties are essential for understanding its environmental fate and for the development of accurate analytical methods.

| Property | Value | Source |

| CAS Number | 172960-62-2 | [1] |

| Molecular Formula | C₁₄H₁₇N₃O₄S | [1] |

| Molecular Weight | 323.37 g/mol | [1] |

| IUPAC Name | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | [1] |

Environmental Fate and Significance

This compound is formed in the environment through the degradation of its parent compound, metazachlor.[1] This transformation can occur in both soil and water.[2] Due to its chemical nature, this compound is more polar than metazachlor, which can influence its mobility and persistence in various environmental compartments.[2] The presence of this compound in environmental samples is a key indicator of historical or recent use of metazachlor-based herbicides.

Analytical Methodologies

The accurate detection and quantification of this compound in environmental matrices, particularly water, are crucial for monitoring and regulatory purposes. The primary analytical approach involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Analysis of this compound in Water Samples

The following protocol outlines a general procedure for the analysis of this compound in water. Specific parameters may require optimization based on the instrumentation and matrix complexity.

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Objective: To isolate and concentrate this compound from the water matrix while removing interfering substances.

-

Materials:

-

Water sample (typically 1 liter)

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning)

-

Deionized water (for conditioning and rinsing)

-

Elution solvent (e.g., a mixture of acetone and n-hexane)

-

Vacuum manifold

-

-

Procedure:

-

Cartridge Conditioning: Pre-condition the SPE cartridge by passing methanol, followed by deionized water through the sorbent material.[3][4][5] This step activates the sorbent and ensures reproducible retention.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.[3][5] this compound will be retained on the sorbent.

-

Washing: Wash the cartridge with deionized water to remove any remaining polar impurities.

-

Drying: Dry the cartridge thoroughly under vacuum to remove excess water.[4]

-

Elution: Elute the retained this compound from the cartridge using a suitable organic solvent mixture.[3][4] Collect the eluate for analysis.

-

Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen to concentrate the analyte before LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate this compound from other components in the extract and to detect and quantify it with high sensitivity and specificity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Typical Parameters:

-

LC Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor and product ion transitions for this compound are monitored.

-

| Parameter | Typical Value |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |

| Product Ions (m/z) | Specific fragments of this compound |

Experimental Workflow

Figure 1. A generalized workflow for the analysis of this compound in water samples.

Toxicological Profile and Mode of Action Context

The toxicological profile of this compound itself is not as extensively studied as its parent compound, metazachlor. The available information on metazachlor provides context for the potential biological effects.

Metazachlor is known to induce liver tumors in rats through a mode of action involving the activation of the Constitutive Androstane Receptor (CAR).[6] This activation leads to a series of downstream events, including increased cell proliferation, which can contribute to tumor formation.[6] It is important to note that this mode of action is considered to have low relevance to humans.[6]

The primary target organs for metazachlor toxicity in animal studies are the liver, kidneys, and red blood cells. Metazachlor is not considered to be genotoxic.

Putative Signaling Pathway of the Parent Compound, Metazachlor

The following diagram illustrates the proposed mode of action for the parent compound, metazachlor, in rat liver. The specific signaling pathways directly affected by the this compound metabolite are not well-documented in the reviewed literature.

Figure 2. Proposed mode of action for the parent herbicide, metazachlor, in rat liver.

Conclusion

This compound is a key metabolite for monitoring the environmental presence of the herbicide metazachlor. Its analysis is reliably achieved through SPE and LC-MS/MS, though standardized, detailed protocols are still emerging. While the toxicological profile of the parent compound is established, further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of the this compound metabolite itself. This technical guide provides a foundational understanding for researchers and professionals working in environmental science, analytical chemistry, and toxicology.

References

- 1. This compound | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. weber.hu [weber.hu]

- 5. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metazachlor: Mode of action analysis for rat liver tumour formation and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Metazachlor and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor, a selective chloroacetamide herbicide, is widely utilized for pre- and early post-emergence control of annual grasses and broad-leaved weeds. Its toxicological profile, along with that of its principal metabolites, has been extensively studied to assess its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicological properties of metazachlor and its major metabolites, metazachlor ethane sulfonic acid (ESA) and metazachlor oxanilic acid (OA). The document summarizes quantitative data from a suite of toxicological studies, details the experimental methodologies based on internationally recognized guidelines, and visualizes key mechanistic pathways.

Mechanism of Action

Metazachlor's primary mode of action is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs)[1][2][3]. This is achieved by targeting and inhibiting the fatty acid elongase complex, a key enzyme system in this biosynthetic pathway[4]. The disruption of VLCFA synthesis interferes with cell division and the formation of cell membranes, ultimately leading to the death of susceptible plants[4][5].

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The biosynthesis of VLCFAs is a cyclical process occurring in the endoplasmic reticulum, involving a multi-enzyme complex known as the fatty acid elongase. Metazachlor disrupts this cycle, leading to an accumulation of shorter-chain fatty acids and a depletion of essential VLCFAs.

References

- 1. Mode of action and human relevance analysis for nuclear receptor-mediated liver toxicity: A case study with phenobarbital as a model constitutive androstane receptor (CAR) activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. Subchronic, developmental, and genetic toxicology studies with the ethane sulfonate metabolite of alachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

Metazachlor ESA in Groundwater and Surface Water: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the occurrence of metazachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide metazachlor, in groundwater and surface water systems. It details the environmental fate of the parent compound, presents quantitative data on metabolite concentrations, and outlines the analytical methodologies used for its detection and quantification.

Introduction: Metazachlor and its Environmental Significance

Metazachlor is a pre-emergence herbicide belonging to the chloroacetamide class, widely used for controlling annual grasses and broad-leaved weeds in crops such as oilseed rape.[1][2] In the environment, particularly in soil, metazachlor degrades into more persistent and mobile metabolites, including metazachlor ESA and metazachlor oxanilic acid (OA).[3][4] Due to its higher persistence and mobility, this compound is frequently detected in water bodies, often at concentrations exceeding those of the parent compound.[5][6] Its presence in groundwater and surface water, which serve as sources for drinking water, necessitates robust monitoring and analytical assessment.[7]

Environmental Fate: From Metazachlor to this compound

The transformation of metazachlor in the soil is a critical precursor to its entry into aquatic systems. The primary degradation pathway involves microbial action, leading to the formation of various transformation products (TPs).[3][4] this compound is formed through the substitution of the chlorine atom with ethanesulfonic acid.[8] This transformation significantly increases the polarity and water solubility of the compound, reducing its adsorption to soil particles and enhancing its potential for leaching into groundwater or transport via surface runoff into rivers and lakes.[5] The half-life of metazachlor in soil can range from a few days to a month, while its metabolites like ESA can persist for much longer.[4][9]

Caption: Environmental pathway of Metazachlor to this compound.

Data Presentation: Occurrence of this compound

This compound is frequently detected in both groundwater and surface water across Europe and North America, often at concentrations exceeding the European Union's precautionary quality standard of 0.1 µg/L for individual pesticides in groundwater.[7][10]

This compound in Groundwater

Monitoring studies consistently report the widespread presence of this compound in groundwater sources. Its detection frequency can be high, indicating significant contamination of aquifers.

| Location | Time Period | Detection Frequency | Max Concentration (µg/L) | Source(s) |

| Europe | - | 21.0% of samples | - | [11] |

| Wisconsin, USA | 2023 | 36.1% of wells | < 1,300 (ES) | [12] |

| Minnesota, USA | - | 83% of monitoring wells | 16.9 | [13] |

| France | - | - | 4.8 | [14] |

| Europe | 2013-2022 | 4% - 13% of sites (exceedances) | - | [15] |

ES: Enforcement Standard

This compound in Surface Water

Surface water bodies, including rivers and lakes, are also susceptible to contamination by this compound, primarily through agricultural runoff.

| Location | Time Period | Detection Frequency | Max Concentration (µg/L) | Source(s) |

| Tisza River, Europe | - | - | 0.08 (average) | [5] |

| North Germany | - | - | 4.8 | [1] |

| European Waters | 2013-2019 | Detected in 13-30% of sites | - | [16][17] |

| Luxembourg (Upper-Sûre Lake) | 2014-2015 | Detected post-incident | 0.45 (pre-treatment) | [7] |

Experimental Protocols: Analysis of this compound in Water

The standard analytical approach for quantifying this compound in water samples involves sample preparation using Solid-Phase Extraction (SPE) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a crucial step for isolating and concentrating this compound from the water matrix, removing interferences and improving detection limits.

-

Cartridge Conditioning: The SPE cartridge, commonly a polymeric reversed-phase sorbent like Oasis HLB, is conditioned sequentially with a solvent (e.g., methanol) and then with reagent water to activate the stationary phase.[18][21]

-

Sample Loading: A defined volume of the water sample (e.g., 50 mL) is passed through the conditioned cartridge.[18] The analyte and other organic compounds are retained on the sorbent material.

-

Washing: The cartridge is rinsed with water to remove any remaining water-soluble, non-retained impurities.[18]

-

Elution: The retained this compound is eluted from the cartridge using a small volume of an organic solvent, such as methanol or an acetone/dichloromethane mixture.[18][22]

-

Concentration: The eluate is typically evaporated to a smaller volume (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for LC-MS/MS analysis.[18]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for detecting and quantifying this compound at trace levels.[19][23]

-

Chromatographic Separation (LC): The concentrated sample extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is used to separate this compound from other compounds in the extract based on their physicochemical properties.[23] A mobile phase gradient, often consisting of water and methanol or acetonitrile with additives like formic acid, is employed.[24]

-

Ionization: The eluent from the LC column enters the mass spectrometer's ion source, typically a heated electrospray ionization (HESI) source, which ionizes the target molecules.[24]

-

Mass Analysis (MS/MS): The ionized molecules are guided into the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[20][24] This process is highly specific and allows for accurate quantification even in complex matrices.

Caption: General experimental workflow for this compound analysis.

Conclusion

The herbicide metabolite this compound is a widespread contaminant in groundwater and surface water systems. Its persistence and mobility in the environment often lead to higher detection frequencies and concentrations than the parent compound, posing a challenge for maintaining water quality. The established analytical methods, primarily based on solid-phase extraction and LC-MS/MS, provide the necessary sensitivity and specificity for effective monitoring programs. The data presented in this guide underscore the importance of including key metabolites in environmental risk assessments and routine water quality monitoring to ensure the safety of drinking water resources.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. deepdyve.com [deepdyve.com]

- 3. researchgate.net [researchgate.net]

- 4. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sitesv2.anses.fr [sitesv2.anses.fr]

- 7. Metazachlor traces in the main drinking water reservoir in Luxembourg: a scientific and political discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Soil degradation of metazachlor in agronomic and vegetable crop fields. [agris.fao.org]

- 10. eea.europa.eu [eea.europa.eu]

- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 12. datcp.wi.gov [datcp.wi.gov]

- 13. health.state.mn.us [health.state.mn.us]

- 14. Side Effects of Pesticides and Metabolites in Groundwater: Impact on Denitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pesticides in rivers, lakes and groundwater in Europe (Indicator) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]

- 16. European waters: pesticide levels above quality thresholds – Justice Pesticides [justicepesticides.org]

- 17. Bot Verification [hidropolitikakademi.org]

- 18. cdpr.ca.gov [cdpr.ca.gov]

- 19. sciforum.net [sciforum.net]

- 20. researchgate.net [researchgate.net]

- 21. epa.gov [epa.gov]

- 22. pubs.usgs.gov [pubs.usgs.gov]

- 23. repositori.upf.edu [repositori.upf.edu]

- 24. lcms.cz [lcms.cz]

Metazachlor ESA: An In-Depth Technical Guide to a Prevalent Water Contaminant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazachlor, a widely used chloroacetamide herbicide, undergoes transformation in the environment to form more persistent and mobile metabolites. Among these, Metazachlor Ethanesulfonic Acid (metazachlor ESA) has emerged as a significant water contaminant frequently detected in European surface and groundwater, often at concentrations exceeding its parent compound. This technical guide provides a comprehensive overview of this compound, including its chemical properties, environmental fate, analytical detection methodologies, toxicological significance, and regulatory landscape. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to support researchers and professionals in understanding and addressing the challenges posed by this emergent contaminant.

Introduction

The extensive use of pesticides in modern agriculture has led to the widespread presence of their residues and transformation products in the environment. Metazachlor is a selective herbicide used for the pre-emergence control of annual grasses and broad-leaved weeds in a variety of crops.[1] While the parent compound can degrade in the soil, its metabolites, such as this compound, are of increasing concern due to their higher polarity, mobility, and persistence in the aquatic environment.[2][3] The frequent detection of this compound in water bodies across Europe highlights the need for a thorough understanding of its behavior, potential risks, and the analytical methods required for its monitoring.[4][5]

Chemical and Physical Properties

This compound is an organosulfonic acid and a metabolite of the herbicide metazachlor.[3] Its chemical structure and properties are distinct from the parent compound, contributing to its environmental behavior.

| Property | Value | Source |

| IUPAC Name | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | [3] |

| Molecular Formula | C₁₄H₁₇N₃O₄S | [3] |

| Molecular Weight | 323.37 g/mol | [3] |

| CAS Number | 172960-62-2 | [3] |

Environmental Fate and Degradation

Metazachlor degrades in the soil and water, leading to the formation of several metabolites, including this compound and metazachlor oxanilic acid (OA).[2] The transformation to the ESA metabolite involves the substitution of the chlorine atom with a sulfonic acid group, which significantly increases its water solubility and mobility, facilitating its leaching into groundwater and transport into surface waters.[2] Due to its high environmental persistence, concentrations of this compound can continue to rise in water bodies for several weeks to months after the application of the parent herbicide.[2]

Below is a diagram illustrating the degradation pathway from metazachlor to its ESA metabolite.

Caption: Degradation of Metazachlor to its ESA metabolite.

Occurrence in European Waters

Monitoring studies across Europe have consistently detected metazachlor and its metabolites in both surface water and groundwater.[4][5][6] Exceedances of the European Union's drinking water standard for individual pesticides (0.1 µg/L) have been reported for metazachlor and its relevant metabolites.[4] In many cases, the concentration of this compound is found to be higher than that of the parent metazachlor.[2]

| Water Body Type | Country/Region | Concentration Range of this compound (ng/L) | Reference |

| Groundwater | Europe | > 100 ng/L in some monitoring sites | [4] |

| Surface Water | Germany | Up to 4,800 ng/L (4.8 µg/L) | [2] |

| Rivers | Danube and Tisza | Average concentrations of 0.01-0.08 µg/L (10-80 ng/L) | [2] |

Analytical Methodology: Detection and Quantification

The standard method for the analysis of this compound in water samples is based on Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[7][8][9][10] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the contaminant.

Experimental Protocol: SPE and LC-MS/MS Analysis

This protocol provides a representative workflow for the determination of this compound in water samples.

1. Sample Preparation and Extraction (SPE)

-

Filtration: Filter water samples (typically 1 L) through a 0.7-µm glass fiber filter to remove suspended solids.[7]

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[8]

-

Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10-20 mL/min).[7][8]

-

Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the trapped analytes from the cartridge using an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.[7]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture).[7]

2. Instrumental Analysis (LC-MS/MS)

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate modifier) and an organic solvent like acetonitrile or methanol.[7]

-

Injection Volume: Typically 1-10 µL.[7]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is typically used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[7]

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of pesticide metabolites in water.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 5. Bot Verification [hidropolitikakademi.org]

- 6. Pesticides in rivers, lakes and groundwater in Europe (Indicator) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]

- 7. agilent.com [agilent.com]

- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

An In-Depth Technical Guide to the Abiotic Degradation Processes of Metazachlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor, a pre- and early post-emergence herbicide belonging to the chloroacetamide class, is widely used for controlling annual grasses and broad-leaved weeds in various crops. Understanding its environmental fate is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the abiotic degradation processes of metazachlor, focusing on hydrolysis and photolysis, the primary non-biological pathways for its transformation in the environment. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and presents visual representations of degradation pathways and experimental workflows.

Core Abiotic Degradation Processes

The primary abiotic degradation pathways for metazachlor in the environment are hydrolysis and photolysis. While metazachlor is relatively stable under typical environmental conditions, these processes contribute to its gradual breakdown into various transformation products.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature.

Quantitative Data for Metazachlor Hydrolysis

Metazachlor is considered to be stable to hydrolysis at environmentally relevant pH values and temperatures.[1] Studies have shown that its degradation via hydrolysis is a slow process. The following table summarizes the hydrolysis half-lives (DT50) of metazachlor at various pH levels at 22°C.

| pH | Temperature (°C) | Half-life (DT50) in days | Reference |

| 5 | 22 | 766 | [2] |

| 7 | 22 | 670 | [2] |

| 9 | 22 | 487 | [2] |

Experimental Protocol for Hydrolysis Studies (Following OECD Guideline 111)

The determination of the hydrolysis rate of metazachlor as a function of pH is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".[3][4][5][6]

Workflow for Hydrolysis Study

Caption: Workflow for a typical hydrolysis study of metazachlor.

Key Steps in the Protocol:

-

Preparation of Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A stock solution of metazachlor (either radiolabeled for easier tracking or non-labeled) is prepared in a suitable solvent.

-

Incubation: The metazachlor solution is added to the buffer solutions at a concentration not exceeding 0.01 M or half of its water solubility. The samples are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction for preliminary testing).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent metazachlor and the formation of degradation products. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common analytical technique for this purpose.

-

Data Analysis: The degradation of metazachlor is assumed to follow pseudo-first-order kinetics. The natural logarithm of the concentration is plotted against time to determine the rate constant (k) and the half-life (DT50 = ln(2)/k).

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The rate of photolysis depends on the light intensity and the ability of the compound to absorb light at specific wavelengths.

Quantitative Data for Metazachlor Photolysis

Metazachlor is reported to be relatively stable to photolysis under environmentally relevant conditions.[1] However, its degradation is significantly faster in the presence of sunlight compared to dark conditions.[7]

| Soil Type | Condition | Half-life (DT50) in days | Reference |

| Loamy (L) | Sunlight | 18 | [7] |

| Loamy (L) | Dark | 78 | [7] |

| Silty Loam (SL) | Sunlight | 13 | [7] |

| Silty Loam (SL) | Dark | 39 | [7] |

| Silty Clay Loam (SCL) | Sunlight | 15 | [7] |

| Silty Clay Loam (SCL) | Dark | 64 | [7] |

A critical parameter for assessing direct photolysis is the quantum yield (Φ) , which is the number of molecules that react for each photon absorbed. To date, a definitive experimentally determined quantum yield for the direct photolysis of metazachlor in water has not been widely reported in the reviewed literature. Theoretical studies on the degradation of metazachlor by hydroxyl radicals (HO•) and sulfate radicals (SO4•-), which can be generated photochemically, indicate that indirect photolysis can be a significant degradation pathway.[6][8][9][10]

Experimental Protocol for Aqueous Photolysis Studies (Following OECD Guideline 316)

The study of the phototransformation of chemicals in water is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 316: "Phototransformation of Chemicals in Water – Direct Photolysis".[11]

Workflow for Aqueous Photolysis Study

Caption: Workflow for a typical aqueous photolysis study of metazachlor.

Key Steps in the Protocol:

-

Preparation of Test Solutions: A solution of metazachlor is prepared in sterile, buffered water (e.g., pH 7) in quartz tubes, which are transparent to UV light.

-

Irradiation: The samples are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The temperature is maintained at a constant level. Dark control samples are kept under the same conditions but shielded from light to account for any degradation not due to photolysis (e.g., hydrolysis).

-

Sampling and Analysis: Samples are collected at different time points and analyzed for the parent compound and its degradation products using a suitable analytical method like LC-MS/MS.

-

Data Analysis: The rate of photolysis is determined, and the half-life is calculated. If required, the quantum yield can be determined by measuring the light intensity and the rate of transformation.

Abiotic Degradation Products and Pathways

Several abiotic degradation products of metazachlor have been identified. The primary metabolites formed through abiotic processes in water and soil are metazachlor oxalic acid (OA) and metazachlor ethane sulfonic acid (ESA).[12][13]

Chemical Structures of Metazachlor and its Major Abiotic Degradation Products

Caption: Chemical structures of metazachlor and its major degradation products.

Other identified degradation products include:

-

BH 479-9: N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfinyl acetic acid[5]

-

BH 479-12: 3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid[14]

Proposed Abiotic Degradation Pathway

The formation of metazachlor OA and ESA from metazachlor likely involves the cleavage of the chloroacetyl group and subsequent oxidation. The exact, experimentally validated step-by-step pathways for hydrolysis and photolysis leading to the full range of identified degradation products are complex and subject to ongoing research. Theoretical studies suggest that degradation initiated by hydroxyl radicals involves hydrogen abstraction from the methyl groups and HO•-addition to the pyrazole and benzyl rings.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 3. apvma.gov.au [apvma.gov.au]

- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 5. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. ecetoc.org [ecetoc.org]

- 12. sciforum.net [sciforum.net]

- 13. Metazachlor Metabolite BH479-8-d9 sodium salt | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 14. Metazachlor metabolite BH 479-12 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide on the Sorption and Leaching Potential of Metazachlor ESA in Different Soil Types

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor, a widely used herbicide in agriculture, undergoes transformation in the soil to form various metabolites, including metazachlor ethanesulfonic acid (metazachlor ESA). As a persistent and mobile transformation product, this compound poses a potential risk to groundwater quality. Understanding its sorption and leaching behavior in different soil types is crucial for accurate environmental risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the sorption and leaching potential of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key processes and relationships.

Introduction

Metazachlor is a pre-emergent herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops. In the soil environment, metazachlor is subject to microbial degradation, leading to the formation of more polar and persistent metabolites, primarily metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA). Due to its increased polarity and persistence, this compound exhibits a higher potential for leaching through the soil profile and contaminating groundwater resources.

The sorption and leaching of this compound are complex processes influenced by a combination of soil properties and the physicochemical characteristics of the metabolite itself. This guide aims to provide a detailed technical understanding of these processes to aid researchers and environmental scientists in their work.

Sorption of this compound in Soil

Sorption, the process by which a chemical substance adheres to soil particles, is a key factor governing its mobility and bioavailability in the soil environment. The extent of sorption is typically quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Quantitative Sorption Data

Currently, there is a limited amount of publicly available, peer-reviewed data specifically quantifying the sorption coefficients (Kd and Koc) and Freundlich parameters (Kf and 1/n) for this compound across a range of soil types. While studies on the parent compound, metazachlor, are more common, it is crucial to note that the sorption behavior of the ESA metabolite can differ significantly due to its distinct physicochemical properties, particularly its higher water solubility and polarity.

For the parent compound, metazachlor, studies have shown that its adsorption to soil is generally weak.[1] The organic carbon-normalized sorption coefficient (Koc) for metazachlor is reported to be in the range of 53.8 to 220 L/kg.[2] Sorption of metazachlor tends to increase with higher organic matter content in the soil.[2]

Table 1: Sorption Parameters for Metazachlor (Parent Compound) in Different Soil Types

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Freundlich Kf ((mg/kg)/(mg/L)^n) | Freundlich 1/n | Reference |

| Loamy Sand | 1.2 | 8 | 6.5 | ND | ND | ND | ND | Włodarczyk, 2014[3] |

| Sandy Loam | 0.9 | 12 | 5.8 | ND | ND | ND | ND | Włodarczyk, 2014[3] |

ND: Not Determined in the cited study. Data for this compound is not available in the reviewed literature.

Researchers are strongly encouraged to conduct specific sorption studies on this compound to generate the necessary data for robust environmental modeling and risk assessment.

Experimental Protocol: Batch Sorption Study

The batch equilibrium method is a standard laboratory procedure used to determine the sorption characteristics of a chemical in soil. A detailed protocol, based on OECD Guideline 106, is outlined below.

Objective: To determine the soil sorption coefficient (Kd) and, subsequently, the organic carbon-normalized sorption coefficient (Koc) and Freundlich isotherm parameters (Kf and 1/n) for this compound in various soil types.

Materials:

-

This compound analytical standard

-

Radiolabeled ¹⁴C-metazachlor ESA (optional, for enhanced detection)

-

Test soils with varying physicochemical properties (e.g., sand, loam, clay, high/low organic matter)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes (e.g., 50 mL polypropylene)

-

Mechanical shaker

-

High-speed centrifuge

-

Liquid scintillation counter (if using radiolabeled compound)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

-

Standard laboratory glassware and equipment

Procedure:

-

Soil Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity. Characterize the soils for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity (CEC).

-

Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. From the stock solution, prepare a series of working solutions with varying concentrations. The concentration range should be environmentally relevant.

-

Sorption Experiment:

-

Weigh a known amount of soil (e.g., 2-5 g) into each centrifuge tube.

-

Add a specific volume (e.g., 10-20 mL) of the this compound working solution to each tube. The soil-to-solution ratio should be optimized to achieve measurable sorption.

-

Include control samples (without soil) to account for any potential adsorption to the container walls or degradation.

-

Securely cap the tubes and place them on a mechanical shaker. Agitate the samples at a constant temperature (e.g., 20-25°C) for a predetermined equilibrium time (typically 24-48 hours), which should be established in preliminary kinetic studies.

-

-

Phase Separation: After shaking, centrifuge the tubes at a high speed (e.g., >3000 g) to separate the solid (soil) and liquid (supernatant) phases.

-

Analysis:

-

Carefully collect an aliquot of the supernatant from each tube.

-

Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-MS/MS.

-

-

Data Calculation:

-

Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

The soil sorption coefficient (Kd) is calculated using the following equation: Kd = (Cs / Cw) where:

-

Cs is the concentration of this compound sorbed to the soil (mg/kg)

-

Cw is the concentration of this compound in the equilibrium solution (mg/L)

-

-

The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100 where:

-

%OC is the percentage of organic carbon in the soil.

-

-

To determine the Freundlich isotherm parameters, plot the logarithm of the sorbed concentration (log Cs) against the logarithm of the equilibrium concentration (log Cw). The Freundlich equation is: Cs = Kf * Cw^(1/n) where:

-

Kf and 1/n are the Freundlich constants representing the sorption capacity and intensity, respectively.

-

-

Leaching Potential of this compound

Leaching is the downward movement of a substance through the soil profile with percolating water. The leaching potential of this compound is a critical factor in determining its likelihood of reaching groundwater.

Factors Influencing Leaching

The mobility of this compound in soil is influenced by several interconnected factors:

-

Sorption: As discussed previously, lower sorption (lower Kd and Koc values) leads to higher mobility and a greater leaching potential.

-

Soil Properties:

-

Texture: Soils with a higher sand content and lower clay and organic matter content generally exhibit lower sorption and higher hydraulic conductivity, leading to increased leaching.[3]

-

Organic Matter: Higher organic matter content increases sorption, thereby reducing the amount of this compound in the soil solution available for leaching.[2]

-

pH: The effect of pH on the sorption of this compound is not well-documented. However, for ionizable compounds, pH can significantly influence their charge and, consequently, their interaction with charged soil particles.

-

-

Rainfall and Irrigation: The amount and intensity of water input are major drivers of leaching. Higher rainfall or irrigation events will increase the downward movement of water and dissolved substances.[3][4]

-

Persistence (Half-life): The longer a substance persists in the soil, the greater the opportunity for it to be leached to deeper soil layers. This compound is known to be more persistent than its parent compound.

Experimental Protocol: Soil Column Leaching Study

Soil column studies are laboratory experiments designed to simulate the leaching of chemicals through a soil profile under controlled conditions. The following is a generalized protocol based on OECD Guideline 312.

Objective: To assess the mobility and leaching potential of this compound in different soil types.

Materials:

-

This compound analytical standard

-

Radiolabeled ¹⁴C-metazachlor ESA (recommended for accurate mass balance)

-

Intact or repacked soil columns (e.g., 30-50 cm in length, 5-10 cm in diameter)

-

Artificial rainwater (e.g., 0.01 M CaCl₂)

-

Peristaltic pump or other irrigation system

-

Fraction collector to collect leachate

-

Equipment for soil sectioning

-

Analytical instrumentation (HPLC-MS/MS or LSC)

Procedure:

-

Column Preparation:

-

Intact Columns: Carefully collect undisturbed soil cores from the field to preserve the natural soil structure.

-

Repacked Columns: Air-dry and sieve the soil, then pack it into the columns to a uniform bulk density.

-

-

Pre-equilibration: Saturate the soil columns with artificial rainwater from the bottom up to avoid entrapping air. Allow the columns to drain until they reach field capacity.

-

Application of this compound: Apply a known amount of this compound (and/or its ¹⁴C-labeled counterpart) evenly to the surface of the soil column. The application rate should be representative of field conditions.

-

Irrigation: Apply artificial rainwater to the top of the columns at a constant, controlled rate to simulate a specific rainfall scenario (e.g., a certain amount of rainfall over a set period).

-

Leachate Collection: Collect the leachate that drains from the bottom of the columns in fractions at regular intervals using a fraction collector.

-

Soil Sectioning: At the end of the experiment, carefully extrude the soil from the columns and section it into segments of a defined length (e.g., 5 cm).

-

Analysis:

-

Analyze the concentration of this compound in each leachate fraction and in extracts from each soil segment using a validated analytical method.

-

If using a radiolabeled compound, determine the total radioactivity in each fraction and segment to perform a mass balance calculation.

-

-

Data Interpretation:

-

Construct a breakthrough curve by plotting the concentration of this compound in the leachate over time or cumulative leachate volume.

-

Determine the distribution of this compound within the soil profile at the end of the experiment.

-

Calculate the total amount of this compound leached as a percentage of the applied amount.

-

Visualization of Key Processes and Workflows

Factors Influencing Sorption and Leaching of this compound

The following diagram illustrates the key factors and their relationships that govern the sorption and leaching potential of this compound in the soil environment.

Caption: Factors influencing the sorption and leaching of this compound.

Experimental Workflow for a Batch Sorption Study

The following diagram outlines the sequential steps involved in conducting a batch sorption experiment to determine the sorption parameters of this compound.

Caption: Workflow for a batch sorption experiment.

Experimental Workflow for a Soil Column Leaching Study

This diagram illustrates the typical workflow for a soil column leaching study to assess the mobility of this compound.

Caption: Workflow for a soil column leaching experiment.

Conclusion

The sorption and leaching potential of this compound are critical parameters for understanding its environmental fate and the potential for groundwater contamination. This technical guide has provided an overview of the current knowledge, highlighting the significant lack of specific quantitative data for this important metabolite. The detailed experimental protocols for batch sorption and soil column leaching studies offer a framework for researchers to generate this much-needed data. By systematically investigating the influence of various soil properties on the sorption and mobility of this compound, the scientific community can develop more accurate predictive models and inform regulatory decisions to protect water resources. Future research should prioritize the generation of robust sorption and leaching data for this compound in a diverse range of agricultural soils.

References

- 1. Influence of formulation on mobility of metazachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soil organic matter can decrease leaching potential of pesticides. - MSU Extension [canr.msu.edu]

- 3. Influence of formulation on mobility of metazachlor in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Metazachlor ESA: An In-depth Technical Guide to its Environmental Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor is a pre-emergence herbicide widely used for the control of annual grasses and broad-leaved weeds in a variety of crops. Following its application, metazachlor degrades in the environment to form several metabolites, including metazachlor ethanesulfonic acid (ESA). This metabolite has garnered significant attention from the scientific and regulatory communities due to its higher persistence and mobility in soil and water compared to the parent compound.[1][2] The potential for metazachlor ESA to contaminate groundwater and surface water, coupled with a lack of comprehensive toxicological data, necessitates a thorough environmental risk assessment.[1]